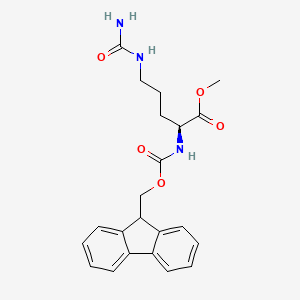

Fmoc-Cit-OMe

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Fmoc-Cit-OMe” is a compound used in peptide synthesis . The “Fmoc” part stands for fluorenylmethyloxycarbonyl, a protective group used in peptide synthesis. The “Cit” refers to citrulline, an amino acid, and “OMe” denotes a methoxy group .

Synthesis Analysis

Fmoc-based peptide synthesis is a widely used method for peptide synthesis . The process involves multiple steps: deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . The Fmoc group is rapidly removed by base, with piperidine often preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Chemical Reactions Analysis

The chemical reactivity of Fmoc-based compounds is well-studied . Frontier molecular orbitals (FMOs) pinpoint the locality of chemical bonds that are chemically reactive because of the associated orbital energies . The Fmoc group is rapidly removed by base, with piperidine often preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Aplicaciones Científicas De Investigación

Nanomaterials and Peptide Libraries

Fmoc-Cit-OMe is utilized in the development of nanomaterials through dynamic combinatorial libraries (DCL). This approach facilitates the discovery of self-assembling nanostructures, particularly with aromatic peptide derivatives. By manipulating amino acid sequences, it's possible to influence the formation of thermodynamically stable structures, which has implications in nanotechnology and materials science (Das, Hirsth, & Ulijn, 2009).

Peptide Synthesis and Structural Analysis

This compound plays a role in the synthesis of oligoferrocenes and other peptides. The stepwise assembly of these compounds on solid supports offers insights into peptide structures and their potential applications in various scientific fields, including biochemistry and molecular engineering (Siebler, Förster, & Heinze, 2011).

Peptide-Based Nanostructures

The compound is integral to the creation of two-dimensional peptide-based nanostructures. Its role in the self-assembly of hydrophilic and hydrophobic amino acids leads to the formation of extensive arrays, which has significant implications for materials science and nanotechnology (Hughes et al., 2011).

Biocatalytic Hydrogels and Liquid Crystals

This compound is used in the formation of biocatalytic hydrogels and interfacing with liquid crystals. This application is pivotal in developing optical sensors for enzyme activity, showcasing its potential in biotechnology and sensor development (Lin et al., 2013).

Hydrogel Production and Enzymatic Dephosphorylation

The compound's role in enzyme-initiated self-assembly of hydrogels is crucial for controlling the mechanical properties and molecular arrangements of these gels. This application is particularly relevant in the field of three-dimensional cell culture and biomedicine (Thornton et al., 2009).

Direcciones Futuras

The use of Fmoc-based peptide synthesis, such as with Fmoc-Cit-OMe, continues to be a vital area of research. The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology . Improvements are being continually reported for peptide quality, synthesis time, and novel synthetic targets . Furthermore, the development of DNA-encoded chemical libraries (DECLs) of peptides is an emerging field that could further enhance the capabilities of Fmoc-based peptide synthesis .

Mecanismo De Acción

Target of Action

Fmoc-Cit-OMe, also known as Nα-Fmoc-L-citrulline , is primarily used in the field of peptide synthesis . Its primary targets are the amino groups present in peptide chains. The Fmoc group acts as a protective group for these amino groups during the synthesis process .

Mode of Action

The Fmoc group in this compound interacts with the amino groups in peptide chains by forming a carbamate linkage . This protects the amino groups from unwanted reactions during the peptide synthesis process. The Fmoc group can be selectively removed when required, allowing for the continuation of the peptide chain .

Biochemical Pathways

This compound plays a crucial role in the Fmoc solid-phase peptide synthesis (SPPS) pathway . In this pathway, the Fmoc group provides temporary protection to the amino groups, allowing for the sequential addition of amino acids to the peptide chain. The Fmoc group is removed when the next amino acid needs to be added, and this cycle continues until the desired peptide sequence is achieved.

Result of Action

The result of this compound’s action is the successful synthesis of peptide chains with the desired sequence. By protecting the amino groups during synthesis, this compound ensures that peptide bonds are formed at the correct locations, leading to the accurate assembly of the peptide .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the reaction temperature can affect the efficiency of Fmoc deprotection and coupling reactions. Additionally, the presence of impurities can interfere with the peptide synthesis process. Therefore, it is crucial to maintain optimal reaction conditions and use high-purity reagents to ensure the effective action of this compound .

Propiedades

IUPAC Name |

methyl (2S)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5/c1-29-20(26)19(11-6-12-24-21(23)27)25-22(28)30-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,25,28)(H3,23,24,27)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUDAIIEDFQCCQ-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCNC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCNC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-mesityl-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![3-[4-(Difluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2403510.png)

![Diethyl 2-[1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]malonate](/img/structure/B2403513.png)

![9-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2403515.png)

![7-(2,5-Dimethoxyphenyl)-3-{[(3-methylphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2403521.png)